molecular formula C15H18N4O4 B3490641 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3490641
M. Wt: 318.33 g/mol
InChI Key: NASRIRNTAUAFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a pyrazole ring, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The methoxy and nitro groups are then added to the benzamide moiety through nitration and methylation reactions, respectively. The final step involves coupling the pyrazole derivative with the substituted benzamide under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
  • **[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-4-18-9-12(10(2)17-18)8-16-15(20)11-5-6-14(23-3)13(7-11)19(21)22/h5-7,9H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRIRNTAUAFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.